molecular formula C8H4F3NO B039277 2,4,5-Trifluoro-3-methoxybenzonitrile CAS No. 112811-63-9

2,4,5-Trifluoro-3-methoxybenzonitrile

Cat. No. B039277
M. Wt: 187.12 g/mol
InChI Key: JFKKSZAQWUIHBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorine-containing polymers and compounds like 2,4,5-Trifluoro-3-methoxybenzonitrile involves intricate chemical processes. For example, Kimura et al. (2001) discuss the synthesis of novel fluorinated poly(ether nitrile)s derived from related fluorobenzonitriles, highlighting the role of aromatic nucleophilic substitution reactions in the creation of these materials with high thermal stability and excellent solubility in common solvents (Kimura et al., 2001). Similarly, the production of multicyclic poly(benzonitrile ether)s based on difluorobenzonitriles showcases the diversity in fluorinated compound synthesis, as described by Kricheldorf et al. (2005) (Kricheldorf et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluoro-3-methoxybenzonitrile and related compounds has been explored through various spectroscopic techniques. For instance, Kumar and Raman (2017) provide insights into the equilibrium geometric structure of related fluorobenzonitriles, revealing the impact of fluorination on the geometry and electronic structure of the benzene backbone, using Density Functional Theory (DFT) and spectroscopic analyses (Kumar & Raman, 2017).

Chemical Reactions and Properties

The chemical reactivity of 2,4,5-Trifluoro-3-methoxybenzonitrile can be inferred from studies on similar fluorinated compounds. Bolton and Sandall (1978) discuss the kinetics of reactions involving polyfluorobenzonitriles, highlighting the complex interplay between nucleophilic displacement and the influence of fluorine atoms on reactivity (Bolton & Sandall, 1978).

Physical Properties Analysis

The physical properties of fluorinated compounds, including their solubility, thermal stability, and film-forming ability, as demonstrated by the work of Kimura et al. (2001), underscore the importance of molecular structure in determining material characteristics (Kimura et al., 2001).

Chemical Properties Analysis

The chemical properties of 2,4,5-Trifluoro-3-methoxybenzonitrile, such as reactivity towards nucleophiles, can be paralleled with the findings of Felstead et al. (1966), who examined the reactions of metal cyanides with polyfluorobenzenes, revealing insights into the electrophilic and nucleophilic sites within the molecule (Felstead et al., 1966).

Scientific Research Applications

  • Formation of Tetramercurated Anisole : It is used to form 2,3,4,5-tetramercurated anisole in short reaction times, as reported by Deacon and O'Donoghue (1980) in their study "Some effects of trifluoromethanesulphonic acid on mercuration in trifluoroacetic acid" (Deacon & O'Donoghue, 1980).

  • Synthesis of the 1,4-Benzothiazine-3(4H)-one Ring System : Giannopoulos et al. (2000) used it in the synthesis of this ring system from 3-Nitrobenzoic acid, as described in their paper "Tele Nucleophilic Aromatic Substitutions in 1-Nitro-3- and 1,3-Dinitro-5-trichloromethylbenzene, and 3-Trichloromethylbenzonitrile. A New Synthesis of the 1,4-Benzothiazine-3(4H)-one Ring System from 3-Nitrobenzoic Acid" (Giannopoulos et al., 2000).

  • Intermediate in the Synthesis of Peptides and Reagents : Deng et al. (2016) identified 2,4,5-trifluorobromobenzene as a valuable intermediate for the synthesis of biologically active peptides and fluorescent reagents in their work "Bromination of Aromatic Compounds using Bromine in a Microreactor" (Deng et al., 2016).

  • Photoequilibration and Photoaddition Studies : Foster et al. (2000) studied the photoequilibration of substituted benzenes in acetonitrile and the photoaddition of 2,2,2-trifluoroethanol (TFE) to produce TFE ethers of bicyclo[3.1.0]hex-3-en-2-ol derivatives in their research "The photoequilibration of the ortho-, meta-, and para-isomers of substituted benzenes in acetonitrile and the photoaddition of 2,2,2-trifluoroethanol (TFE) to the same isomers: a survey" (Foster et al., 2000).

  • Dye-Sensitized Solar Cells : Prakasam et al. (2013) studied the electronic structures and spectral properties of 4-Methoxybenzonitrile dye sensitizer for potential applications in solar cells, as detailed in "DFT Studies on the Electronic Structures of 4-Methoxybenzonitrile Dye for Dye-Sensitized Solar Cell" (Prakasam et al., 2013).

  • Microflow Process for Synthesis : Deng et al. (2017) demonstrated the continuous microflow process for the synthesis of 2,4,5-trifluorobromobenzene via the Gattermann reaction in "The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors" (Deng et al., 2017).

  • Applications in Non-Linear Optical Properties : Kumar and Raman (2017) found that 5-Bromo-2- Methoxybenzonitrile has applications in Frequency doubling, Second Harmonic Generation, and Non-Linear Optical properties in their study "Spectroscopic and Second Harmonic Generations Studies of 5-Bromo-2- Methoxybenzonitrile by DFT" (Kumar & Raman, 2017).

Safety And Hazards

The compound is classified as dangerous . It has several hazard statements including H302+H312 (harmful if swallowed or in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), H331 (toxic if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

2,4,5-trifluoro-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKKSZAQWUIHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555849
Record name 2,4,5-Trifluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methoxybenzonitrile

CAS RN

112811-63-9
Record name 2,4,5-Trifluoro-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-2,4,5-trifluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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